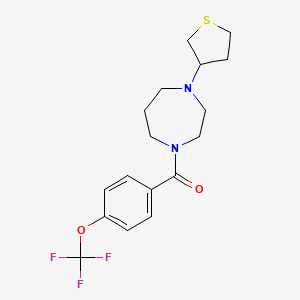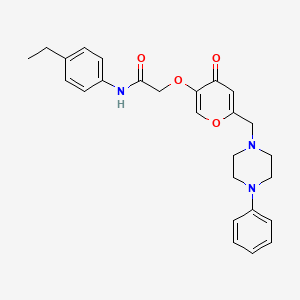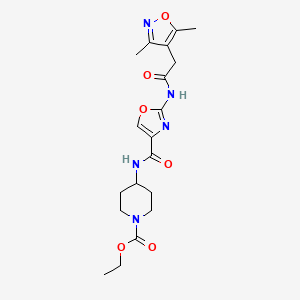
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane is a synthetic compound that belongs to the class of diazepanes. It has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane is not well understood. However, it is believed to act as a competitive inhibitor by binding to the active site of enzymes and preventing their catalytic activity.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a potent inhibitor that can be used in small concentrations. However, it has limitations in terms of its selectivity and specificity as an inhibitor. It may also have off-target effects that need to be considered.
Future Directions
There are several future directions for the study of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane. One direction is the development of more selective and potent inhibitors that can be used in the treatment of various diseases. Another direction is the investigation of the compound's effects on different biological processes and pathways. Additionally, the use of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane as a tool in the study of protein-protein interactions and signal transduction pathways can also be explored.
Synthesis Methods
The synthesis of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane involves a multi-step process. The first step involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The second step involves the reaction of 2-chloronicotinoyl chloride with 4-methylbenzenesulfonyl chloride to form 2-chloro-3-(4-methylbenzenesulfonyl)nicotinoyl chloride. The third step involves the reaction of 2-chloro-3-(4-methylbenzenesulfonyl)nicotinoyl chloride with 1,4-diazepane to form 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane.
Scientific Research Applications
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane has potential applications in scientific research. It has been used as a ligand in the development of selective and potent inhibitors for various enzymes such as protein kinases, phosphodiesterases, and proteases. It has also been used as a tool in the study of protein-protein interactions and as a probe for the investigation of biological processes.
properties
IUPAC Name |
(2-chloropyridin-3-yl)-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14-5-7-15(8-6-14)26(24,25)22-11-3-10-21(12-13-22)18(23)16-4-2-9-20-17(16)19/h2,4-9H,3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKDSACHOAIZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine](/img/structure/B2989133.png)



![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)


![2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2989144.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2989146.png)
![6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989148.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2989149.png)
![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)